(R)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
Description
(R)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS 911223-23-9) is a chiral seven-membered heterocyclic compound featuring a 1,4-oxazepane backbone substituted with a hydroxymethyl group at position 2 and a tert-butoxycarbonyl (Boc) protecting group at position 2. Its molecular formula is C₁₁H₂₁NO₄ (molecular weight: 231.29 g/mol), and it is stored under controlled conditions (sealed, dry, 2–8°C) to maintain stability .
The compound’s stereochemistry (R-configuration) is critical for its interactions in asymmetric synthesis or pharmaceutical applications, where enantioselectivity often dictates biological activity.
Properties
IUPAC Name |
tert-butyl (2R)-2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-6-15-9(7-12)8-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAQNCJUTMXJTK-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCOC(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCO[C@H](C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501130316 | |
| Record name | 1,1-Dimethylethyl (2R)-tetrahydro-2-(hydroxymethyl)-1,4-oxazepine-4(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911223-23-9 | |
| Record name | 1,1-Dimethylethyl (2R)-tetrahydro-2-(hydroxymethyl)-1,4-oxazepine-4(5H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=911223-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (2R)-tetrahydro-2-(hydroxymethyl)-1,4-oxazepine-4(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of tert-butyl chloroformate and a base such as triethylamine to facilitate the formation of the oxazepane ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxazepane ring can be reduced under specific conditions to yield different products.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the oxazepane ring could produce a variety of reduced nitrogen-containing compounds.
Scientific Research Applications
Enzyme Interaction
(R)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate has been shown to interact with various enzymes, potentially modulating their activity through specific binding interactions. This interaction can affect enzyme catalysis and substrate specificity due to the formation of hydrogen bonds between the hydroxymethyl group and amino acid residues within enzyme active sites.
Cellular Effects
The compound influences cellular processes by modulating signaling pathways and gene expression. It may affect the phosphorylation states of key signaling proteins by interacting with kinases and phosphatases, leading to alterations in cellular metabolism and function.
Laboratory Synthesis
The synthesis typically involves the reaction of tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate with appropriate reagents under controlled conditions. A common method includes using tert-butyl chloroformate in the presence of a base like triethylamine to facilitate the formation of the oxazepane ring.
Industrial Production
While detailed industrial production methods are not extensively documented, they generally mirror laboratory synthesis routes. The scalability of these methods depends on the availability of starting materials and the efficiency of reaction conditions.
Case Studies and Research Findings
Several studies have investigated the applications of (R)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate in drug development and biochemical research:
- Enzyme Inhibition Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in therapeutic interventions for metabolic disorders.
- Cell Signaling Modulation : Studies indicate that it can modulate cell signaling pathways, which could be beneficial in cancer research where cell signaling plays a crucial role in tumor progression.
- Pharmacological Investigations : Its unique structure allows for exploration in drug design, particularly for developing novel therapeutics targeting enzyme systems involved in various diseases.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration and functional groups. The exact pathways and targets would vary based on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs (Table 1) include tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (racemic, CAS 1174020-52-0) and morpholine/azetidine derivatives. Differences in ring size, substituents, and stereochemistry significantly alter their physicochemical and functional properties.
Table 1: Molecular Data for (R)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate and Analogs
| Compound Name (CAS) | Molecular Formula | Similarity Score | Key Structural Features |
|---|---|---|---|
| (R)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (911223-23-9) | C₁₁H₂₁NO₄ | Reference | 7-membered oxazepane, R-configuration, Boc, hydroxymethyl |
| tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (1174020-52-0) | C₁₁H₂₁NO₄ | 0.96 | Racemic, identical backbone, no stereochemistry specified |
| (R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (135065-69-9) | C₁₂H₂₃NO₄ | 0.84 | 6-membered morpholine, hydroxyethyl substituent |
| tert-Butyl 3-hydroxyazetidine-1-carboxylate (136992-21-7) | C₈H₁₅NO₃ | 0.84 | 4-membered azetidine, smaller ring, hydroxyl group |
Key Differences and Implications
Ring Size and Flexibility
- 7-membered oxazepane (target compound): Larger rings exhibit greater conformational flexibility compared to 6-membered morpholine (e.g., 135065-69-9) or 4-membered azetidine (e.g., 136992-21-7). This flexibility may enhance binding to biomacromolecules or improve solubility in nonpolar solvents .
- 6-membered morpholine (135065-69-9) : Rigid planar structure limits adaptability but improves metabolic stability in drug design .
Substituent Effects
- Hydroxymethyl vs.
- Boc Protection : Universal in analogs, but steric effects vary with ring size. In azetidine (136992-21-7), the Boc group dominates the smaller ring, reducing accessibility for reactions .
Stereochemical Considerations
The racemic analog (1174020-52-0) lacks enantiomeric specificity, making it less suitable for applications requiring chiral precision, such as asymmetric catalysis or enantioselective drug targeting. The (R)-enantiomer’s synthesis likely demands enantioselective methods, increasing complexity compared to racemic counterparts .
Hazard and Stability
The target compound carries hazard warnings (H302, H315, H319, H335), indicating risks of toxicity upon ingestion, skin irritation, and respiratory irritation. Analog-specific hazard data are unavailable, but structural similarities suggest comparable risks .
Biological Activity
(R)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₂₁NO₄
- CAS Number : 1174020-52-0
- Molecular Weight : 231.29 g/mol
- Purity : ≥98% .
The compound features a unique oxazepane ring structure, which contributes to its biological activity. The stereochemistry of the compound plays a critical role in its interaction with biological targets, influencing its efficacy and safety profile.
Synthesis
The synthesis of (R)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl carbamate derivatives with hydroxymethyl-containing reagents. The stereochemical configuration is crucial for achieving the desired biological activity.
Antimicrobial Properties
Research has indicated that compounds similar to (R)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate exhibit antimicrobial properties. For instance, studies on related oxazepane derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Activity
Preliminary studies suggest that (R)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate may possess anticancer properties. In vitro assays have demonstrated that certain oxazepane derivatives can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell signaling pathways associated with cell survival and proliferation .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research indicates that oxazepanes can influence neurotransmitter systems and may protect neuronal cells from oxidative stress. This suggests a possible application in treating neurodegenerative diseases .
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of oxazepane derivatives, finding that those with hydroxymethyl substitutions showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Mechanisms : In a study assessing the effects of various oxazepanes on cancer cell lines, it was found that (R)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate induced apoptosis through the activation of caspase pathways .
- Neuroprotection : Research highlighted in Neuroscience Letters demonstrated that oxazepane derivatives could reduce neuronal cell death in models of oxidative stress, indicating their potential as therapeutic agents for neurodegenerative conditions .
Summary Table of Biological Activities
Q & A
Basic: What are the key synthetic challenges in preparing (R)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate?
The synthesis involves constructing the 1,4-oxazepane ring while maintaining stereochemical integrity at the (R)-configured hydroxymethyl group. Key challenges include:
- Ring Closure : Cyclization of linear precursors (e.g., amino alcohols or esters) often requires optimized conditions (e.g., Mitsunobu reactions or acid-catalyzed cyclization) to avoid side reactions like racemization .
- Protecting Group Strategy : The tert-butyl carbamate (Boc) group is critical for nitrogen protection, but its removal under acidic conditions must avoid hydrolyzing the oxazepane ring .
- Stereocontrol : Asymmetric synthesis or chiral resolution (e.g., via enzymatic methods) is necessary to isolate the (R)-enantiomer .
Advanced: How can computational modeling guide the optimization of stereoselective synthesis?
Density Functional Theory (DFT) calculations can predict transition-state energies for ring-closing steps, identifying steric or electronic barriers. For example:
- Transition-State Analysis : Modeling the nucleophilic attack during oxazepane formation reveals how bulky tert-butyl groups influence stereochemical outcomes .
- Solvent Effects : Molecular dynamics simulations assess solvent polarity’s impact on reaction kinetics and enantiomeric excess (e.g., acetonitrile vs. THF) .
- Chiral Catalysts : Virtual screening of organocatalysts (e.g., proline derivatives) can prioritize candidates for experimental testing .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy :
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and hydroxyl groups (broad O-H at ~3200–3500 cm⁻¹) .
Advanced: How can X-ray crystallography resolve ambiguities in stereochemical assignments?
Single-crystal X-ray diffraction provides definitive proof of the (R)-configuration and ring conformation:
- SHELX Refinement : Use SHELXL for high-resolution refinement to model hydrogen atoms and validate bond lengths/angles (e.g., C-O bonds in the oxazepane ring) .
- Twinned Crystals : If twinning occurs (common with flexible rings), SHELXD/SHELXE can deconvolute diffraction patterns .
- Data Collection : Low-temperature (e.g., 100 K) data reduces thermal motion artifacts, improving accuracy .
Basic: What are the stability considerations for this compound under laboratory conditions?
- Thermal Stability : Store at –20°C in inert atmospheres; the Boc group decomposes above 40°C .
- Hydrolysis Sensitivity : Avoid prolonged exposure to moisture (e.g., use molecular sieves in storage vials) .
- Light Sensitivity : Protect from UV light to prevent radical degradation of the oxazepane ring .
Advanced: How can researchers analyze batch-to-batch variability in enantiomeric purity?
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients; compare retention times to (S)-enantiomer references .
- Circular Dichroism (CD) : Correlate CD spectra (e.g., positive Cotton effect at 220–240 nm) with the (R)-configuration .
- Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₁H₂₁NO₅) and rule out impurities via exact mass matching (<2 ppm error) .
Basic: What are the potential pharmacological applications of this compound?
As a 1,4-oxazepane derivative, it serves as:
- Drug Intermediate : For protease inhibitors (e.g., HCV NS3/4A) due to its constrained ring structure .
- Chiral Building Block : In peptidomimetics targeting G-protein-coupled receptors (GPCRs) .
Advanced: How can structure-activity relationship (SAR) studies improve bioactivity?
- Analog Synthesis : Modify the hydroxymethyl group (e.g., replace with sulfonamide or fluorinated groups) and test against enzymatic targets .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond donors/acceptors in the oxazepane scaffold .
- In Vitro Assays : Screen analogs for cytotoxicity (MTT assay) and target binding (SPR or fluorescence polarization) .
Basic: What safety protocols are required when handling this compound?
- PPE : Gloves, lab coat, and goggles; avoid inhalation of dust .
- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile reagents (e.g., DCM) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers address discrepancies in reported synthetic yields?
- Reaction Monitoring : Use in situ FTIR or LC-MS to detect intermediates and optimize reaction times .
- Byproduct Analysis : Identify impurities (e.g., tert-butyl-deprotected derivatives) via HRMS and adjust Boc-protection conditions .
- Scale-Up Challenges : Address mixing inefficiencies (e.g., switch from batch to flow chemistry for exothermic steps) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
